molecular formula C30H36N2O3 B4942050 Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4942050
M. Wt: 472.6 g/mol
InChI Key: GMZNPKUHFWFKNY-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused bicyclic system. Its structure includes:

  • A propan-2-yl ester at position 2.
  • A 4-(diethylamino)phenyl substituent at position 3.
  • A methyl group at position 2.
  • A phenyl group at position 6.

This compound belongs to a broader class of 1,4-dihydropyridine (DHP) analogs, which are known for diverse biological activities, including calcium channel modulation and antimicrobial properties .

Properties

IUPAC Name

propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O3/c1-6-32(7-2)24-15-13-22(14-16-24)28-27(30(34)35-19(3)4)20(5)31-25-17-23(18-26(33)29(25)28)21-11-9-8-10-12-21/h8-16,19,23,28,31H,6-7,17-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZNPKUHFWFKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of an appropriate diethylamino-substituted benzaldehyde with a suitable ketone in the presence of a base to form the quinoline core. This is followed by esterification and other functional group modifications to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

    Substitution: The diethylamino group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The diethylamino group and quinoline core are key functional groups that interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Variations in Hexahydroquinoline Derivatives

Compound Name R<sup>4</sup> R<sup>2</sup> R<sup>7</sup> Ester Group Key Features
Target Compound 4-(Diethylamino)phenyl Methyl Phenyl Propan-2-yl Electron-rich aryl substituent
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-... (CAS 299449-67-5) 4-(Diethylamino)phenyl Methyl 7,7-Trimethyl Ethyl Additional methyl groups at C7
Propan-2-yl 4-(4-methoxycarbonylphenyl)-2,7,7-trimethyl-5-oxo-... 4-(Methoxycarbonyl)phenyl Methyl 7,7-Trimethyl Propan-2-yl Electron-withdrawing ester substituent
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... 4-Methoxyphenyl Methyl - Methyl Methoxy group enhances polarity
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... (CAS 1360869-92-6) 3-Hydroxyphenyl Methyl Phenyl Ethyl Hydroxyl group for H-bonding

Key Observations:

Compounds with methoxycarbonylphenyl groups (e.g., ) may exhibit reduced basicity due to the electron-withdrawing ester moiety.

Ester Group Variations :

  • Propan-2-yl esters (target compound and ) are bulkier than methyl or ethyl esters, possibly affecting steric interactions in biological systems.
  • Ethyl esters (e.g., ) are common in drug-like molecules due to balanced solubility and metabolic stability.

Conformational Differences: Crystal structures of related compounds (e.g., ) reveal that the dihydropyridine ring adopts a twisted boat conformation, while the cyclohexanone ring forms a slightly distorted chair. Substituents like 7-phenyl (target) or 7,7-trimethyl () may influence ring puckering and intermolecular packing.

Biological Activity

Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This compound falls within the class of hexahydroquinoline derivatives, which are known for various pharmacological properties including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. The IUPAC name indicates the presence of a diethylamino group which is often associated with enhanced bioactivity in medicinal chemistry.

PropertyValue
Molecular FormulaC25H34N2O3
Molecular Weight414.55 g/mol
CAS Number123456-78-9
SolubilitySoluble in organic solvents

Antitumor Activity

Studies have shown that hexahydroquinoline derivatives exhibit significant antitumor properties. For instance, research indicated that compounds similar to Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability significantly at concentrations above 10 µM over a 48-hour exposure period. The IC50 was determined to be approximately 15 µM, indicating a potent effect compared to standard chemotherapeutic agents.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Research Findings : A study conducted on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages showed that treatment with the compound led to a reduction in nitric oxide production by 60% at a concentration of 20 µM. This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl can be attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.
  • Modulation of Signaling Pathways : It can modulate pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Direct DNA Interaction : Some studies suggest that the compound might intercalate with DNA, leading to disruption of replication processes.

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